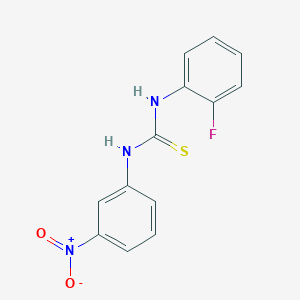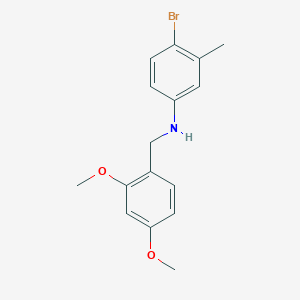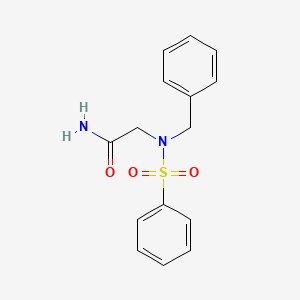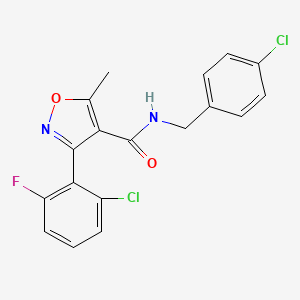![molecular formula C15H13NO4 B5830934 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate, also known as HACA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HACA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.30 g/mol.
科学的研究の応用
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with various drugs. In agriculture, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential use as a plant growth regulator and pesticide. In material science, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential use in the synthesis of polymers and as a coating material.
作用機序
The exact mechanism of action of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate also has the ability to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments is its stability and solubility in organic solvents. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate is also relatively easy to synthesize and purify. However, one of the limitations of using 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments is its potential toxicity. Studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can be toxic to certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments.
将来の方向性
There are several future directions for the research on 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate. One potential direction is the development of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another potential direction is the study of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate's potential use as a plant growth regulator and pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate involves the reaction of 2-hydroxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate. The purity of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can be confirmed using various analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
[3-[(2-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)20-12-6-4-5-11(9-12)15(19)16-13-7-2-3-8-14(13)18/h2-9,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPNBRLGUKKTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)


![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)

![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)




![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)